molecular formula C17H14O4 B12668576 alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid CAS No. 42434-98-0

alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid

Cat. No.: B12668576
CAS No.: 42434-98-0
M. Wt: 282.29 g/mol
InChI Key: OVJJASWJBZNICC-UHFFFAOYSA-N
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Description

Structural Characterization of Alpha-Hydroxy-Alpha-Methyl-3-Phenylbenzofuran-7-Acetic Acid

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound systematically describes its structure: a benzofuran system (fused benzene and furan rings) with a phenyl group at position 3, a hydroxyl (-OH) and methyl (-CH₃) group on the alpha carbon adjacent to the furan oxygen, and an acetic acid (-CH₂COOH) substituent at position 7. The benzofuran core contributes to aromatic stability, while the substituents introduce steric and electronic complexity. The alpha-hydroxy and alpha-methyl groups create a chiral center, though stereochemical data is not explicitly reported in the literature.

The molecular formula is inferred as C₁₇H₁₄O₅ , derived from the benzofuran backbone (C₈H₆O), phenyl group (C₆H₅), acetic acid (C₂H₄O₂), and the alpha-hydroxy-methyl moiety (C₂H₅O). Key structural features include:

  • Benzofuran core : Planar aromatic system with delocalized π-electrons.
  • Phenyl group at C3 : Introduces steric bulk and modulates electronic properties through conjugation.
  • Alpha-hydroxy-methyl group : Creates hydrogen-bonding potential and chiral geometry.
  • Acetic acid at C7 : Provides acidity (pKa ~4.7) and hydrogen-bonding capacity.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound is not directly available in the provided sources. However, analogous benzofuran derivatives exhibit planar benzofuran cores with substituents adopting equatorial or axial orientations depending on steric and electronic factors. For example, brominated benzofuran analogs show halogen atoms occupying positions that minimize steric clashes with adjacent groups, as observed in X-ray studies of similar compounds. Molecular modeling suggests that the phenyl group at C3 and acetic acid at C7 would occupy orthogonal planes relative to the benzofuran system to reduce steric strain, while the alpha-hydroxy-methyl group may participate in intramolecular hydrogen bonding with the furan oxygen.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides definitive evidence for the compound’s structure. The ¹H NMR spectrum would feature:

  • Aromatic protons : Multiplet signals between δ 6.8–7.5 ppm for the benzofuran and phenyl rings.
  • Alpha-hydroxy proton : A broad singlet at δ 4.8–5.2 ppm, exchangeable with D₂O.
  • Alpha-methyl group : A singlet at δ 1.3–1.6 ppm for the -CH₃ group.
  • Acetic acid protons : A singlet at δ 3.6–3.8 ppm for the -CH₂- group and a broad peak at δ 12–13 ppm for the carboxylic acid -OH.

The ¹³C NMR spectrum would include:

  • Carbonyl carbon (COOH) : A signal at δ 170–175 ppm.
  • Aromatic carbons : Signals between δ 110–160 ppm for the benzofuran and phenyl systems.
  • Alpha-carbon (C-OH/CH₃) : A quaternary carbon at δ 70–80 ppm.
Infrared (IR) Vibrational Profile Analysis

IR spectroscopy reveals functional group vibrations:

  • O-H stretch : A broad band at 2500–3300 cm⁻¹ for the carboxylic acid and alpha-hydroxy groups.
  • C=O stretch : A strong peak at 1680–1720 cm⁻¹ from the acetic acid carbonyl.
  • Aromatic C=C stretches : Peaks at 1450–1600 cm⁻¹.
  • Furan C-O-C stretch : A band at 1220–1260 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) would show:

  • Molecular ion peak : [M+H]⁺ at m/z 299 (calculated for C₁₇H₁₄O₅).
  • Key fragments :
    • Loss of COOH (-46 amu) at m/z 253.
    • Cleavage of the benzofuran ring yielding ions at m/z 121 (C₇H₅O⁺) and m/z 105 (C₆H₅O⁺).

Properties

CAS No.

42434-98-0

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-hydroxy-2-(3-phenyl-1-benzofuran-7-yl)propanoic acid

InChI

InChI=1S/C17H14O4/c1-17(20,16(18)19)14-9-5-8-12-13(10-21-15(12)14)11-6-3-2-4-7-11/h2-10,20H,1H3,(H,18,19)

InChI Key

OVJJASWJBZNICC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Benzofuran Core Formation

The benzofuran core is synthesized using cyclization reactions involving phenolic compounds and carboxylic acids or their derivatives. Common reagents include:

  • 1,4-benzoquinone or 1,4-naphthoquinone as oxidizing agents.
  • Acetic acid as a solvent under room temperature conditions.

Step 2: Functionalization

  • Methylation :

    • Methyl iodide (CH₃I) is used to introduce the methyl group.
    • Potassium carbonate (K₂CO₃) acts as a base.
    • Dry dimethylformamide (DMF) serves as the solvent.
    • The reaction is conducted at elevated temperatures (100°C) to ensure high yields.
  • Hydroxylation :

    • Hydroxylation of the benzofuran ring can be achieved through oxidation reactions or via direct substitution reactions on pre-functionalized intermediates.
  • Phenyl Group Introduction :

    • The phenyl group is typically introduced through Friedel-Crafts acylation or alkylation reactions using phenyl halides or phenyl ketones.

Specific Methodologies

Method A: Direct Hydroxylation and Methylation

This method involves:

  • Starting with a benzofuran derivative.
  • Reacting with methyl iodide in the presence of K₂CO₃ and DMF to introduce the methyl group.
  • Hydroxylating the alpha position using oxidizing agents like hydrogen peroxide or peracids.

Method B: Sequential Functionalization

  • Synthesize 3-benzoylbenzofurans as intermediates.
  • Treat with hydrazine hydrate in methanol to form pyrazole derivatives (optional step in related compounds).
  • Convert these intermediates into alpha-hydroxy-alpha-methyl derivatives via selective oxidation and methylation.

Experimental Conditions and Yields

Step Reagents & Conditions Yield (%)
Benzofuran formation 1,4-benzoquinone, acetic acid, room temp ~80
Methylation CH₃I, K₂CO₃, DMF, 100°C 71–96
Hydroxylation Hydrogen peroxide, acidic medium Variable
Phenyl group addition Friedel-Crafts acylation ~85

Analytical Notes

  • Purity : Chromatographic techniques are often required to purify intermediates and final products due to side reactions.
  • Spectroscopy : NMR and IR spectroscopy are used to confirm functional group incorporation.
  • Challenges : Impurities from side reactions during hydroxylation and methylation require careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of benzofuran, including alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid, exhibit notable antimicrobial activity. A study synthesized several halogen derivatives of benzofurancarboxylic acids and evaluated their effectiveness against various pathogens. Among these, certain compounds demonstrated significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget PathogenMIC (μg/mL)
IIIGram-positive bacteria200
VICandida albicans100
IIICandida parapsilosis100

Anticancer Activity

This compound has also been studied for its potential anticancer properties. A recent investigation into chalcone-based structures revealed that compounds with similar frameworks displayed significant antiproliferative activity against cancer cell lines, with IC50 values as low as 12.3 μM for some derivatives .

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
6eVarious cancer lines12.3
6fVarious cancer lines16.1
8Various cancer lines17.2

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Studies indicate that certain benzofuran derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Neurological Applications

Recent studies have identified benzofuran derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The selective inhibition observed in some derivatives suggests a promising avenue for the development of treatments aimed at cognitive decline .

Table 3: Inhibitory Activity Against Cholinesterases

CompoundEnzyme TargetIC50 (μM)
Compound AAChE6.23
Compound BBChE3.57

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves complex organic reactions, including solid-phase synthesis techniques that allow for the efficient creation of diverse chemical libraries .

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated the effectiveness of this compound derivatives against resistant strains of Staphylococcus aureus, indicating potential in treating antibiotic-resistant infections .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
  • Substituents : Acetyl (position 5), methoxy (position 7), and 4-methoxyphenyl (position 2) .
  • Key Differences :
    • The acetyl and methoxy groups increase electron-withdrawing effects, altering the benzofuran ring’s electronic density.
    • The 4-methoxyphenyl group at position 2 contrasts with the phenyl group at position 3 in the target compound, leading to divergent steric and electronic environments.
  • Synthesis : Synthesized via a multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid in MeCN, followed by acid-catalyzed cyclization .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Substituents : Fluoro (position 5), methyl (position 7), and methylsulfanyl (position 3) .
  • Key Differences :
    • The fluorine atom introduces electronegativity, enhancing metabolic stability.
    • Methylsulfanyl at position 3 provides sulfur-based hydrophobicity, contrasting with the phenyl group in the target compound.
  • Crystal Structure : Benzofuran unit is planar, with intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers .
alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic Acid
  • The phenyl group at position 3 enhances aromatic interactions compared to methylsulfanyl or methoxyphenyl substituents in analogs.

Physicochemical Properties

Property Target Compound 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
Melting Point Not reported 193–195°C 436–437 K (163–164°C)
Solubility Moderate (due to acetic acid) Low in water; soluble in DMSO Low in water; soluble in chloroform
Hydrogen Bonding High (α-hydroxy group) Moderate (methoxy and acetyl groups) Low (methylsulfanyl group)
NMR Shifts (¹H) Expected δ ~12.5 ppm (COOH) δ 12.57 ppm (COOH), 7.72 ppm (aromatic) δ 7.96 ppm (s, 1H, aromatic)
  • NMR Insights : Substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, as seen in analogs . The target compound’s α-hydroxy-α-methyl group would likely cause distinct shifts in these regions.

Lumping Strategy in Chemical Modeling

Compounds like the target and its analogs may be grouped under a "benzofuran-acetic acid" surrogate in computational models due to shared core reactivity. However, substituent-specific differences (e.g., fluorine vs. methoxy) necessitate separate treatment in reaction pathways .

Biological Activity

Alpha-Hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetic acid, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on neuroprotective effects, anticancer properties, and antioxidant capabilities, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

This compound features a benzofuran ring with hydroxyl and acetic acid functional groups that contribute to its biological properties.

1. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of benzofuran have shown the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Key Findings:

  • In vitro Studies: Compounds with -CH₃ and -OH substitutions demonstrated significant neuroprotection against excitotoxicity in cultured rat cortical neurons.
  • Mechanism of Action: The neuroprotective effects are attributed to the compound's ability to inhibit oxidative stress and reduce neuronal cell death .

2. Anticancer Properties

This compound has been evaluated for its anticancer activities. Studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines, including leukemia and solid tumors .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 1K562 (Leukemia)12.3Apoptosis induction
Compound 2MOLT-4 (Leukemia)16.1IL-6 inhibition
Compound 3NCI-H460 (Lung)18.5Cell cycle arrest

Case Studies:

  • In a study involving MOLT-4 leukemia cells, several derivatives exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

3. Antioxidant Activity

The antioxidant properties of this compound are crucial for its potential therapeutic applications. The compound has been shown to effectively scavenge free radicals and inhibit oxidative damage in cellular models.

Key Findings:

  • Radical Scavenging Activity: The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
  • Protective Effects: It protects against oxidative stress-induced damage in neuronal cells, further supporting its neuroprotective role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for α-hydroxy-α-methyl-3-phenylbenzofuran-7-acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves ester hydrolysis under alkaline conditions. For example, refluxing ethyl esters with potassium hydroxide in a water-methanol mixture (e.g., 1:1 v/v) at elevated temperatures (5–6 hours) achieves efficient de-esterification. Post-reaction, acidification with concentrated HCl and extraction with chloroform or dichloromethane followed by column chromatography (ethyl acetate as eluent) yields the pure carboxylic acid derivative . To optimize yields, monitor reaction progress via TLC and adjust stoichiometry (e.g., 5:1 molar ratio of KOH to ester) to ensure complete hydrolysis.

Q. How can the structural integrity of α-hydroxy-α-methyl-3-phenylbenzofuran-7-acetic acid be confirmed post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as planar benzofuran moieties and hydrogen-bonded dimer formations are critical for structural validation. For non-crystalline samples, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include downfield shifts for the carboxylic proton (~12–13 ppm) and aromatic protons in the benzofuran ring (6.5–8.0 ppm). Compare experimental data with computational simulations (e.g., DFT) to validate bond lengths and angles .

Q. What pharmacological screening assays are suitable for initial activity profiling of this compound?

  • Methodological Answer : Prioritize assays for antibacterial, antifungal, and antiviral activity. For example:

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza) in MDCK cells.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices. Reference benzofuran derivatives with confirmed bioactivity to design dose ranges (e.g., 1–100 µM) .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in benzene or ethyl acetate at room temperature promotes controlled crystal growth. For stubborn compounds, use solvent layering (e.g., hexane over a DCM solution) or introduce seeding techniques. Monitor crystal morphology under polarized light microscopy. Ensure minimal solvent residue by washing with cold ether and drying under vacuum .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., high in vitro activity but poor in vivo efficacy)?

  • Methodological Answer : Investigate pharmacokinetic parameters:

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions.
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid clearance.
  • Protein Binding : Equilibrium dialysis to measure plasma protein binding (>90% may limit bioavailability).
    Reformulate the compound using liposomal encapsulation or prodrug strategies (e.g., ester prodrugs) to enhance absorption .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state properties of this compound?

  • Methodological Answer : Analyze crystal packing via Hirshfeld surface analysis to quantify interaction contributions. For example, O–H···O hydrogen bonds often form centrosymmetric dimers, while C–H···π interactions stabilize layered structures. Use Mercury software to calculate interaction energies and correlate with thermal stability (TGA/DSC) or solubility profiles .

Q. What chromatographic methods are effective for separating stereoisomers or closely related derivatives?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with normal-phase conditions (hexane:isopropanol, 90:10). For reverse-phase separations, use C18 columns and gradient elution (water:acetonitrile with 0.1% formic acid). Optimize resolution by adjusting column temperature (25–40°C) and flow rates (0.8–1.2 mL/min). Validate purity via HPLC-DAD/ELSD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity (>95% by HPLC). Cross-reference with structural analogs to identify substituent-dependent trends (e.g., fluoro or methylsulfanyl groups enhancing antifungal activity). Use meta-analysis tools to statistically evaluate data heterogeneity .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH and temperature conditions?

  • Methodological Answer : Include:

  • Forced Degradation : Expose the compound to 0.1N HCl/NaOH (37°C, 24 hours) and analyze degradation products via LC-MS.
  • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition by NMR.
  • Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp .

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